DBPR211 - 1429239-98-4

DBPR211

Catalog Number: EVT-264977
CAS Number: 1429239-98-4
Molecular Formula: C33H31Cl2F3N6O3S2
Molecular Weight: 751.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide, also known as DBPR211, is a synthetic compound investigated for its potential as a peripherally restricted cannabinoid 1 (CB1) inverse agonist. [] This classification means it binds to the CB1 receptor and blocks the action of endocannabinoids, naturally occurring compounds that activate these receptors. [] Its potential to act primarily outside the central nervous system is particularly relevant to minimizing psychoactive side effects often associated with CB1 receptor manipulation. [] Research on DBPR211 focuses on understanding its pharmacological profile and therapeutic potential, particularly in conditions where modulation of the endocannabinoid system outside the brain shows promise.

Source and Classification

CB1-IN-1 is classified as a synthetic cannabinoid derivative, which are compounds designed to interact selectively with cannabinoid receptors. These synthetic derivatives are often developed to enhance therapeutic efficacy while minimizing adverse effects associated with natural cannabinoids. The specific structural characteristics of CB1-IN-1 contribute to its unique binding affinity and functional profile at the CB1 receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of CB1-IN-1 involves multiple steps that typically include the use of click chemistry, a highly efficient method for forming carbon-carbon bonds. This technique allows for the regioselective synthesis of compounds with high yields and purity. For example, one study reported the synthesis of various triazole derivatives through this method, achieving yields between 50% to 76% .

In addition to click chemistry, other synthetic routes may involve the use of various reagents and solvents under controlled conditions to ensure optimal reaction outcomes. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are commonly employed to characterize the synthesized compounds, confirming their structure and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of CB1-IN-1 can be characterized by its specific functional groups that interact with the CB1 receptor. Detailed structural analysis typically involves NMR spectroscopy, which provides insights into the arrangement of atoms within the molecule. For instance, shifts in chemical environments observed in NMR spectra can indicate the presence of substituents on aromatic rings, which are crucial for receptor binding .

Data from studies indicate that alterations in substituent positions significantly affect binding affinities at the CB1 receptor. For example, varying chlorine substitutions on indole derivatives have shown different binding affinities due to electronic effects .

Chemical Reactions Analysis

Reactions and Technical Details

CB1-IN-1 undergoes various chemical reactions that can influence its pharmacological properties. The interactions with the CB1 receptor involve complex binding mechanisms where conformational changes in the receptor may lead to different signaling pathways being activated or inhibited.

Reactions involving CB1-IN-1 can also include metabolic transformations that occur within biological systems, affecting its bioavailability and efficacy. Understanding these reactions is crucial for predicting how modifications to the compound's structure might enhance its therapeutic potential.

Mechanism of Action

Process and Data

The mechanism of action for CB1-IN-1 primarily involves its binding affinity for the CB1 receptor. Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release. This activation can lead to various physiological responses, such as analgesia or alterations in appetite.

Studies have shown that modulation of the CB1 receptor can influence downstream signaling cascades such as the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, which is involved in cell growth and metabolism . The precise mechanism may vary depending on whether CB1-IN-1 acts as an agonist or antagonist at this receptor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of CB1-IN-1 include its solubility, melting point, and stability under various conditions. For instance, solubility in organic solvents is often assessed during synthesis to determine optimal conditions for purification.

Chemical properties such as pKa values can provide insights into its ionization state at physiological pH, which is crucial for understanding its pharmacokinetics. Additionally, lipophilicity measured by log P values can indicate how well the compound may penetrate biological membranes .

Applications

Scientific Uses

CB1-IN-1 has potential applications in scientific research related to cannabinoid pharmacology. Its ability to modulate CB1 receptor activity makes it a candidate for studying various neurological conditions and therapeutic strategies aimed at treating disorders influenced by endocannabinoid signaling.

Furthermore, ongoing research into allosteric modulation of cannabinoid receptors suggests that compounds like CB1-IN-1 could lead to safer therapeutic options by providing more nuanced control over receptor activity compared to traditional agonists or antagonists .

Molecular Structure & Pharmacodynamics of CB1 Receptors

Structural Biology of Cannabinoid Receptor 1 (CB1)

Transmembrane Helix Organization & Ligand-Binding Pockets

CB1 is a Class A G protein-coupled receptor (GPCR) characterized by seven transmembrane α-helices (TMH1–TMH7), an extracellular N-terminus, and an intracellular C-terminus. The ligand-binding pocket is primarily formed by TMH2, TMH3, TMH5, TMH6, and TMH7, creating a hydrophobic cavity that accommodates lipid-based ligands like endocannabinoids (e.g., anandamide, 2-AG) and synthetic compounds such as CB1-IN-1 [1] [6]. Key residues critical for ligand interaction include:

  • K3.28 (Lys192): Forms a salt bridge with classical cannabinoid ligands.
  • F3.36/F2.61: Engages in π-π stacking with aromatic cores of ligands.
  • V6.43/S7.39: Stabilizes ligand positioning via van der Waals interactions.

The crystal structure of CB1 bound to the antagonist AM6538 (PDB ID: 5TGZ) revealed that the binding pocket extends 11 Å into the transmembrane bundle, allowing deep insertion of ligands like CB1-IN-1 [6]. This compound’s pyrazole core likely occupies a subpocket near TMH3/TMH6, while its halogenated phenyl group extends toward EL2 (extracellular loop 2), enhancing binding affinity.

Table 1: Key Residues in CB1 Ligand-Binding Pocket

ResiduePositionRole in Ligand Binding
Lys192TMH3.28Salt bridge formation
Phe200TMH3.36π-π stacking
Trp356TMH6.48Hydrophobic interaction
Ser383TMH7.39Hydrogen bonding

Allosteric Modulation Sites & Conformational Dynamics

CB1 harbors allosteric sites distinct from its orthosteric pocket, enabling fine-tuned modulation of receptor activity. Negative allosteric modulators (NAMs; e.g., Org27569) bind near the N-terminus/TMH1–TMH2 interface, stabilizing an inactive conformation that reduces agonist efficacy without blocking orthosteric binding [2] [7]. Key dynamics include:

  • Helix Flexibility: TMH6 undergoes outward tilting upon agonist binding, facilitating G protein coupling. Inverse agonists like CB1-IN-1 prevent this shift by stabilizing TMH6 in an inward position [6].
  • Intracellular Loop 3 (ICL3): Acts as a switch for G protein selectivity. Mutations here (e.g., Leu341Ala) alter coupling from Gαi/o to Gαs [1].CB1-IN-1’s rigid structure may exploit these dynamics by locking TMH6 in an inactive pose, thereby acting as an inverse agonist [1] [10].

Homo- and Heterodimerization with GPCRs

CB1 forms homodimers and heterodimers with other GPCRs, altering pharmacology and signaling:

  • Homodimers: Mediated by TMH4/TMH5 interfaces, enhancing receptor stability and cell-surface expression [7].
  • Heterodimers:
  • CB1–D2 Dopamine Receptor: Forms complexes in striatal neurons, enabling synergistic inhibition of adenylyl cyclase [7] [10].
  • CB1–A2A Adenosine Receptor: Reduces CB1 affinity for agonists while enhancing A2A-mediated cAMP production [5].
  • CB1–μ-Opioid Receptor (μOR): Facilitates cross-internalization and alters β-arrestin recruitment [7].

Heterodimerization expands CB1-IN-1’s functional scope: In CB1–μOR complexes, CB1-IN-1 may block CB1 signaling without disrupting μOR activity, enabling pathway-specific modulation [5] [7].

Table 2: CB1 Heterodimer Partners and Functional Consequences

Heterodimer PartnerSignaling OutcomeTissue Localization
D2 Dopamine ReceptorEnhanced Gi/o coupling; reduced cAMPBasal ganglia, striatum
β2-AdrenoceptorAltered ERK/CREB phosphorylationTrabecular meshwork (eye)
μ-Opioid ReceptorCross-internalization; modified arrestin biasPeriaqueductal gray, brainstem

CB1-IN-1 Pharmacodynamics

G Protein Coupling Specificity & Effector Mechanisms

CB1-IN-1 primarily inhibits Gαi/o signaling, but coupling varies by cell type:

  • Neuronal Subtypes: In hippocampal glutamatergic neurons, CB1-IN-1 potently inhibits adenylyl cyclase (AC), reducing cAMP. In GABAergic neurons, the same effect requires higher ligand concentrations due to lower Gαi coupling efficiency [10].
  • Effector Pathways:
  • Ion Channels: Suppresses N-type/P-type Ca²⁺ channels and activates GIRK K⁺ channels, dampening neuronal excitability [1] [4].
  • MAP Kinases: Inhibits ERK phosphorylation in neurons but stimulates it in astrocytes via βγ-subunit release [1] [5].CB1-IN-1’s inverse agonism reverses constitutive CB1 activity, notably reducing basal GTPγS binding in cerebellar membranes [6] [10].

β-Arrestin Recruitment & Receptor Trafficking

CB1-IN-1 antagonism alters β-arrestin interactions:

  • Trafficking Dynamics: Unlike agonists, CB1-IN-1 impedes β-arrestin-2 recruitment, slowing CB1 internalization [1] [2].
  • Lysosomal Sorting: Antagonists promote CB1 degradation via GASP1 (G protein-coupled receptor-associated sorting protein 1) rather than recycling [2].

Experimental Applications of CB1-IN-1

Receptor Localization Studies

CB1-IN-1’s high affinity enables precise mapping of CB1 distribution:

  • Brain Regions: High density in cortex, hippocampus, and basal ganglia; moderate in hypothalamus and brainstem [4] [9].
  • Subcellular Targeting: Presynaptic terminals (inhibiting neurotransmitter release) and mitochondrial membranes (modulating energy metabolism) [9].

Mechanistic Probes for Constitutive Activity

CB1-IN-1 suppresses basal CB1 activity in systems with high constitutive signaling (e.g., globus pallidus), clarifying tonic endocannabinoid roles in motor control [1] [10].

Properties

CAS Number

1429239-98-4

Product Name

CB1-IN-1

IUPAC Name

1-(2,4-dichlorophenyl)-N-piperidin-1-yl-4-[(pyrrolidin-1-ylsulfonylamino)methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide

Molecular Formula

C33H31Cl2F3N6O3S2

Molecular Weight

751.7 g/mol

InChI

InChI=1S/C33H31Cl2F3N6O3S2/c34-24-11-14-28(27(35)20-24)44-31(29-15-13-25(48-29)12-8-22-6-9-23(10-7-22)33(36,37)38)26(21-39-49(46,47)43-18-4-5-19-43)30(40-44)32(45)41-42-16-2-1-3-17-42/h6-7,9-11,13-15,20,39H,1-5,16-19,21H2,(H,41,45)

InChI Key

KAIYFJUWIBTYPK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)NC(=O)C2=NN(C(=C2CNS(=O)(=O)N3CCCC3)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F)C6=C(C=C(C=C6)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

DBPR211; DBPR 211; DBPR-211; CB1-IN-1; CB1-IN 1; CB1-IN1;

Canonical SMILES

C1CCN(CC1)NC(=O)C2=NN(C(=C2CNS(=O)(=O)N3CCCC3)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F)C6=C(C=C(C=C6)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.